

Molecular Structure and Predicted Spectroscopic Features

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Compound of Interest

Compound Name: *3-(2-Fluorophenyl)azetidine, trifluoroacetic acid*

CAS No.: *1443220-92-5*

Cat. No.: *B2941249*

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The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This allows for the prediction of expected signals, which can then be verified against experimental data.

Caption: Workflow for ^1H NMR Spectroscopic Analysis.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

Expertise & Rationale: ^{13}C NMR spectroscopy complements ^1H NMR by providing a spectrum of the carbon backbone. Given the low natural abundance of the ^{13}C isotope, proton decoupling is standard practice to simplify the spectrum to single lines for each unique carbon and to enhance signal-to-noise via the Nuclear Overhauser Effect (NOE). A key feature in the ^{13}C NMR spectrum of 3-(2-Fluorophenyl)azetidine will be the presence of C-F coupling, which provides unambiguous evidence for the fluorinated ring's connectivity. [4][5] The one-bond coupling (^1JCF) is typically large (240-260 Hz), while two- and three-bond couplings are smaller but still observable.

Predicted ^{13}C NMR Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity (due to C-F)	Coupling Constant (JCF, Hz)
C-F (Aromatic)	160 - 163	d	~ 245 (^1JCF)
C-C (Aromatic)	128 - 130	d	~ 15 (^2JCF)
CH (Aromatic, 4C)	115 - 129	d or s	$\sim 2-8$ (^{2-4}JCF)
Azetidine CH	30 - 35	s	-
Azetidine CH_2 (2C)	55 - 60	s	-

Note: Data is extrapolated based on the analysis of N-Boc protected analogue and established C-F coupling patterns. [4][6] Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: The same sample prepared for ^1H NMR analysis can be used.
- Instrument Setup: Use the same spectrometer as for ^1H NMR.
- Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').
 - Spectral Width: ~ 220 ppm, centered around 100 ppm.
 - Acquisition Time: $\sim 1-1.5$ seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 512-2048, due to the low sensitivity of the ^{13}C nucleus. Acquisition time can range from 30 minutes to several hours.
- Data Processing: Similar to ^1H NMR processing. Calibrate the spectrum using the solvent signal (CDCl_3 : δ 77.16 ppm; DMSO-d_6 : δ 39.52 ppm).

Caption: Workflow for ^{13}C NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is an indispensable tool for determining the molecular weight of a compound, confirming its elemental formula, and investigating its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like 3-(2-Fluorophenyl)azetidine, as it typically yields the protonated molecular ion $[M+H]^+$ with minimal fragmentation. High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing a highly accurate mass measurement that can confirm the elemental composition to within a few parts per million (ppm).

Predicted Mass Spectrometry Data (ESI-HRMS)

Ion Species	Calculated m/z
$[M+H]^+$	152.0870
$[M+Na]^+$	174.0689

Source: Predicted values from PubChem (CID 55253473). [7] Experimental Protocol: ESI-HRMS

- **Sample Preparation:** Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A trace amount of formic acid (0.1%) can be added to the solvent to promote protonation and enhance the $[M+H]^+$ signal.
- **Instrument Setup:** Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, equipped with an ESI source.
- **Infusion and Ionization:** Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μ L/min).
- **Acquisition Parameters (Positive Ion Mode):**
 - Capillary Voltage: 3-4 kV.
 - Source Temperature: 100-150 °C.
 - Mass Range: m/z 50-500.

- Analyzer Mode: High resolution (>10,000 FWHM).
- Data Analysis: Identify the m/z value for the most intense peak in the spectrum. Compare this experimental mass to the calculated mass for the expected $[M+H]^+$ ion. The mass error should be less than 5 ppm to confidently confirm the elemental formula $C_9H_{11}FN^+$.

Caption: Workflow for High-Resolution Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For 3-(2-Fluorophenyl)azetidine, IR is used to confirm the presence of the N-H bond, aromatic and aliphatic C-H bonds, the aromatic ring, and the C-F bond. Attenuated Total Reflectance (ATR) is the preferred modern technique as it requires minimal sample preparation and is non-destructive.

Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Azetidine)	3400 - 3300	Medium
C-H Stretch (Aromatic)	3100 - 3000	Medium
C-H Stretch (Aliphatic)	3000 - 2850	Medium
C=C Stretch (Aromatic)	1600 - 1450	Medium
C-F Stretch	1250 - 1100	Strong
C-N Stretch	1250 - 1020	Medium

Note: Predicted values are based on characteristic group frequencies for azetidine and aromatic compounds. [1][8][9] Experimental Protocol: ATR-IR Spectroscopy

- **Sample Preparation:** Place a small amount (1-2 mg) of the solid or a single drop of the liquid sample directly onto the ATR crystal (typically diamond or germanium).
- **Instrument Setup:** Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- **Background Scan:** Before analyzing the sample, run a background scan with a clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
- **Sample Scan:** Lower the ATR press arm to ensure good contact between the sample and the crystal. Initiate the scan.
- **Data Acquisition:** Co-add 16-32 scans to obtain a high-quality spectrum. The typical range is 4000-400 cm⁻¹.
- **Data Analysis:** Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Caption: Workflow for ATR-IR Spectroscopic Analysis.

Conclusion

The orthogonal application of NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and definitive characterization of 3-(2-Fluorophenyl)azetidine. By correlating the data from each technique, researchers can unambiguously confirm the structure, verify the molecular formula, and assess the purity of their synthesized material. This multi-faceted analytical approach is fundamental to ensuring the quality and integrity of novel chemical entities destined for applications in drug discovery and development.

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